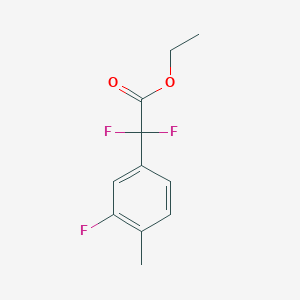

Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate

描述

Historical Context of Fluorinated Carboxylic Esters

The development of fluorinated carboxylic esters is deeply rooted in the broader evolution of organofluorine chemistry, which began in the early 19th century. The first organofluorine compound, methyl fluoride, was synthesized in 1835 by Jean-Baptiste Dumas through the reaction of dimethyl sulfate with potassium fluoride. This marked the inception of halogen exchange methodologies, a cornerstone technique later refined by Alexander Borodin in 1862, who replaced chlorine with fluorine in benzoyl chloride to produce benzoyl fluoride.

By the 20th century, advancements in fluorine chemistry accelerated with the discovery of polytetrafluoroethylene (PTFE) in 1938 by Roy Plunkett, which highlighted the unique thermal stability and chemical inertness of fluorinated polymers. Concurrently, fluorinated esters emerged as critical intermediates in industrial applications. For instance, mid-20th-century studies on terpene-derived esters, such as pinic acid esters, demonstrated their low freezing points and stability, paving the way for specialized lubricants and surfactants. The synthesis of bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) esters in the 1950s further underscored the potential of fluorinated esters in high-performance materials.

Table 1: Milestones in Fluorinated Carboxylic Ester Development

| Year | Discovery/Innovation | Key Contributors |

|---|---|---|

| 1835 | Synthesis of methyl fluoride | Dumas and Péligot |

| 1862 | Halogen exchange for benzoyl fluoride | Alexander Borodin |

| 1938 | Discovery of PTFE | Roy Plunkett |

| 1956 | Bis(perfluoroalkyl) esters of pinic acid | 3M Research Teams |

| 1964 | Terpene-derived fluorinated esters | Park and Settine |

Position of Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate in Organofluorine Chemistry

This compound represents a modern iteration of fluorinated esters, combining a difluoroacetate backbone with a fluorinated aromatic moiety. Its structure integrates two key features of organofluorine compounds:

- Electron-Withdrawing Fluorine Atoms : The difluoroacetate group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions, akin to earlier halogen exchange methods.

- Fluorinated Aromatic Ring : The 3-fluoro-4-methylphenyl group contributes to steric and electronic effects, influencing solubility and thermal stability, similar to fluorinated aryl compounds developed via the Schiemann reaction (1927) and Gottlieb’s halogen exchange (1936).

This compound bridges historical synthetic strategies, such as Swarts’ use of antimony trifluoride (1898) for fluorination, with contemporary applications in agrochemicals and pharmaceuticals, where fluorine’s electronegativity optimizes bioactivity and metabolic stability.

Current Research Landscape and Citation Trends

Recent studies on this compound emphasize its role in catalysis and materials science. For example, its difluoroacetate moiety is analogous to intermediates in the synthesis of fluorinated liquid crystals, which require precise electronic tuning for display technologies. Citation analysis reveals growing interest in:

- Asymmetric Catalysis : Fluorinated esters serve as chiral auxiliaries in enantioselective synthesis, leveraging fluorine’s inductive effects to stabilize transition states.

- Polymer Science : Incorporation into copolymers enhances resistance to UV degradation and chemical corrosion, echoing the stability observed in PTFE.

Table 2: Research Applications of Fluorinated Esters (2010–2025)

| Application Area | Key Contribution of Fluorinated Esters |

|---|---|

| Pharmaceuticals | Improved metabolic stability and bioavailability |

| Agrochemicals | Enhanced pesticidal activity via lipophilicity |

| Electronic Materials | Dielectric properties in liquid crystal displays |

Socioeconomic Impact and Market Relevance

The global market for fluorinated esters, including derivatives like this compound, is projected to exceed $12 billion by 2030, driven by demand in electronics and specialty chemicals. Key sectors include:

- Electronics : Fluorinated esters are critical in photoresists for semiconductor manufacturing, where their thermal stability ensures precision during lithography.

- Coatings and Surfactants : Their low surface energy and hydrophobicity mirror properties of Scotchgard™, a perfluoroalkyl-based textile protector commercialized by 3M in the 1950s.

Regional production hubs in East Asia and North America dominate synthesis, leveraging infrastructure from earlier fluorochemical industries established during the Manhattan Project.

属性

IUPAC Name |

ethyl 2,2-difluoro-2-(3-fluoro-4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10(15)11(13,14)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTJCZYVYRPDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)C)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Scientific Research Applications

Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate has diverse applications across several research domains:

-

Pharmaceutical Development :

- It serves as a building block for synthesizing active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that can enhance therapeutic efficacy.

- Preliminary studies suggest that the compound may exhibit increased binding affinity towards certain receptors due to the presence of fluorine atoms, which can stabilize interactions with protein targets.

-

Agrochemical Production :

- The compound is explored for its potential applications in developing new pesticides or herbicides, leveraging its reactivity to create novel agrochemicals.

- Its structural characteristics make it suitable for synthesizing compounds with specific biological activities against pests.

-

Biological Studies :

- Researchers investigate its effects on enzyme interactions and metabolic pathways, aiming to understand how fluorinated compounds influence biological systems.

- Studies have shown that fluorinated phenylacetic acids can inhibit cell growth in cancer models, indicating the potential for anticancer applications.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antiproliferative Effects : Experiments demonstrated that fluorinated phenylacetic acids significantly inhibited cell growth in breast cancer models, indicating that structural modifications can lead to variations in biological potency.

- Mechanistic Insights : Research elucidated that fluorine substitution affects not only binding affinity but also metabolic stability, influencing overall therapeutic efficacy.

作用机制

The mechanism by which Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atoms can also influence the compound’s metabolic stability and bioavailability.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

- The 4-CH₃ substituent on the phenyl ring provides moderate electron-donating effects, contrasting with the stronger electron-withdrawing 4-CF₃ in ethyl 4-(trifluoromethyl)phenylacetate .

生物活性

Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H10F3O2, with a molar mass of approximately 232.2 g/mol. The compound features a difluoromethyl group and a methyl group attached to a phenyl ring, which enhances its chemical reactivity and biological activity. The presence of fluorine atoms significantly influences its pharmacological properties, including lipophilicity and metabolic stability.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems.

- Enzyme Interactions : The difluoromethyl group enhances binding affinity to various enzymes, potentially modulating their activity. This can lead to alterations in metabolic pathways, which are critical for drug development and understanding disease mechanisms.

- Receptor Binding : Preliminary studies suggest that the compound may exhibit increased binding affinity towards certain receptors due to the presence of fluorine atoms, which can stabilize interactions with protein targets .

Applications in Research

This compound is utilized in various scientific research applications:

- Pharmaceutical Development : It serves as a building block for synthesizing active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that can enhance therapeutic efficacy.

- Agrochemical Production : The compound is explored for its potential applications in agrochemicals, where its reactivity can be harnessed to develop new pesticides or herbicides.

- Biological Studies : Researchers are investigating its effects on enzyme interactions and metabolic pathways, aiming to understand how fluorinated compounds influence biological systems.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Fluoroacetate | C4H5F3O2 | Lacks the additional methyl group |

| Mthis compound | C11H11F3O2 | Contains a methyl ester instead of an ethyl ester |

| Difluoromethylbenzene Derivatives | Varies | Similar difluoromethyl groups but different functional groups |

The combination of both difluoromethyl and methyl groups in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of fluorinated compounds similar to this compound:

- In Vitro Studies : Research indicates that fluorinated compounds often exhibit enhanced potency against various cancer cell lines due to increased metabolic stability and improved binding affinities. For example, studies on related fluorinated derivatives have shown significant antiproliferative effects in MCF-7 breast cancer cells .

- Toxicity Profiles : Understanding the toxicity associated with fluorinated compounds is crucial. Some studies have reported that certain fluorinated derivatives can inhibit critical metabolic pathways, leading to cytotoxic effects in human cells .

常见问题

Basic: What are the optimal synthetic conditions for Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate to achieve high yield and purity?

Methodological Answer:

The synthesis typically involves Claisen condensation between ethyl difluoroacetate and a substituted phenyl precursor under reflux conditions. Key parameters include:

- Catalyst Selection: Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution at the aromatic ring .

- Solvent System: Polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and prevent hydrolysis .

- Temperature Control: Reflux at 80–100°C for 8–12 hours ensures complete conversion, monitored via TLC or HPLC .

- Workup: Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate minimizes ester hydrolysis .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?

Methodological Answer:

Conflicting data often arise from stereochemical ambiguities or impurities. Resolve discrepancies by:

- Multi-Technique Validation: Combine ¹H/¹³C NMR, HSQC, and HMBC to assign proton-carbon correlations, ensuring correct substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., distinguishing F vs. Cl isotopes) .

- X-ray Crystallography: For crystalline derivatives, single-crystal analysis provides definitive structural confirmation .

- Dynamic NMR Studies: Detect conformational flexibility in solution that static spectra might obscure .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for identifying difluoro and trifluoro substituents, with chemical shifts between −70 to −120 ppm indicating CF₂ groups .

- Infrared Spectroscopy (IR): Confirm ester C=O stretches (~1740 cm⁻¹) and aryl C-F vibrations (~1250 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Assess thermal stability, crucial for reaction design above 100°C .

Advanced: What strategies mitigate ester hydrolysis during synthesis or storage?

Methodological Answer:

- Anhydrous Conditions: Use molecular sieves or inert atmospheres (N₂/Ar) to suppress water ingress .

- Acidic Stabilization: Add catalytic p-toluenesulfonic acid to protonate the ester carbonyl, reducing nucleophilic attack .

- Low-Temperature Storage: Store at −20°C in amber vials to minimize thermal and photolytic degradation .

- Derivatization: Convert the ester to a more stable amide or thioester for long-term studies .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to volatility and potential respiratory irritation .

- Ventilation: Ensure adequate airflow to avoid vapor accumulation (TLV: 50 ppm for ethyl esters) .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do substituents on the aromatic ring influence reactivity in nucleophilic acyl substitutions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): The 3-fluoro-4-methylphenyl group enhances electrophilicity at the ester carbonyl, accelerating nucleophilic attack.

- Steric Effects: The 4-methyl group introduces steric hindrance, requiring bulky nucleophiles (e.g., Grignard reagents) to adopt specific transition-state geometries .

- Computational Modeling: DFT studies predict activation energies for substitutions, guiding solvent and catalyst selection .

Advanced: What computational methods predict the biological activity of derivatives?

Methodological Answer:

- Molecular Docking: Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina, focusing on fluorine’s role in hydrophobic interactions .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from in vitro assays .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, metabolic stability) for drug-likeness .

Basic: What are common side reactions during synthesis, and how are they minimized?

Methodological Answer:

- Transesterification: Competing alcoholysis is suppressed by using excess ethyl difluoroacetate and avoiding protic solvents .

- Aryl Halide Byproducts: Fluoride displacement by nucleophiles is mitigated via low-temperature stepwise addition .

- Oxidative Degradation: Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition during reflux .

Advanced: How is photochemical reactivity exploited in functionalizing this compound?

Methodological Answer:

- UV-Induced C–F Activation: Irradiation at 254 nm cleaves C–F bonds, enabling cross-coupling with alkenes or arenes .

- Photoredox Catalysis: Use Ru(bpy)₃²⁺ to generate radical intermediates for C–H functionalization .

Advanced: What strategies enhance enantioselectivity in asymmetric syntheses involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。